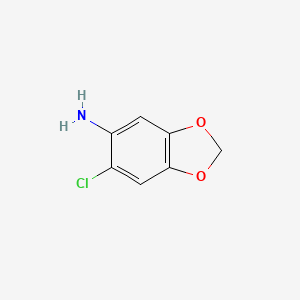

6-Chloro-1,3-benzodioxol-5-amine

Beschreibung

Significance of the 1,3-Benzodioxole (B145889) Scaffold in Contemporary Chemical Research

The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is a prominent structural motif found in a multitude of natural and synthetic compounds. Its significance in contemporary chemical research is extensive, stemming from its unique stereoelectronic properties and its role as a "privileged scaffold." This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a key building block in several areas of research and industry. sigmaaldrich.com

In medicinal chemistry, 1,3-benzodioxole derivatives are investigated for a wide array of potential therapeutic applications. sigmaaldrich.com They have been shown to possess cytotoxic activity against various human tumor cell lines and form the basis for developing agents with anti-inflammatory and neuroprotective effects. sigmaaldrich.comnih.gov A notable application is in the development of anticancer agents; for instance, derivatives have been conjugated with arsenical precursors to improve their pharmacokinetic profiles and anti-tumor efficiency. googleapis.comgoogle.com The scaffold is also integral to the structure of noscapine, an opium alkaloid whose derivatives are being explored for their anti-mitotic properties. uni.lu

Beyond medicine, the 1,3-benzodioxole scaffold is crucial in agrochemistry. Historically, its derivatives were recognized for their ability to synergize the action of insecticides like pyrethrum by inhibiting microsomal mixed-function oxidases in insects. sigmaaldrich.com More recent research has focused on designing 1,3-benzodioxole derivatives as potent auxin receptor agonists, which act as effective root growth promoters for crops. nih.gov The fragrance and cosmetics industries also utilize this scaffold, with compounds like Helional®, an important fragrance, being synthesized through the acylation of 1,3-benzodioxole. chemicalbook.com Furthermore, its derivatives have been explored as coinitiators in the photopolymerization of dental composite resins, demonstrating the scaffold's versatility. nih.gov

Overview of Historical and Current Research Trajectories Involving 6-Chloro-1,3-benzodioxol-5-amine and Related Analogs

The specific compound this compound is primarily recognized in the scientific literature as a chemical intermediate or building block. sigmaaldrich.com Its commercial availability is intended for early-stage discovery and research, where it serves as a starting material for the synthesis of more elaborate molecules. sigmaaldrich.com The research trajectory for this compound and its close analogs is therefore best understood through the complex structures that are synthesized from it.

A prominent and well-documented example involves a closely related analog in the development of Saracatinib (AZD0530). Saracatinib is a potent, dual-specific inhibitor of c-Src and Abl tyrosine kinases, which are critical enzymes in cancer progression. nih.gov The chemical name for this inhibitor is N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine. nih.gov In this molecule, the N-(5-chloro-1,3-benzodioxol-4-yl) fragment, an isomer of the title compound, serves as a key structural component that confers high affinity and specificity for the kinase targets. nih.gov Research published in 2006 detailed its high selectivity, excellent pharmacokinetic properties, and significant anti-tumor activity in preclinical models, leading to its evaluation in human clinical trials. nih.gov

The trajectory illustrated by Saracatinib highlights the use of the chloro-substituted aminobenzodioxole moiety to construct targeted inhibitors for oncology. Following this line of research, various other derivatives incorporating the this compound scaffold have been synthesized for research purposes. These include compounds like 2-chloro-N-(6-chloro-1,3-benzodioxol-5-yl)acetamide and 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, which are available as tools for further chemical and biological investigation. chemicalbook.comscbt.com This indicates a continuing research interest in exploring the properties that this specific substitution pattern imparts to larger, more complex molecules.

Scope and Objectives of Academic Inquiry into the Chemical Compound

The academic and industrial inquiry into this compound is sharply focused on its utility as a synthetic precursor. The primary scope of research is not on the compound itself, but on its application in constructing novel molecules with desired biological or chemical functions. It is sold and studied as a "rare" chemical for early discovery researchers, underscoring its role as a specialized building block. sigmaaldrich.com

The main objectives of using this compound in research are:

To serve as a foundational scaffold in drug discovery: The development of Saracatinib (AZD0530) is a clear demonstration of this objective. Here, the goal was to synthesize a highly selective and orally available kinase inhibitor for cancer therapy. nih.gov The chloro-amino-benzodioxole moiety was instrumental in achieving the desired pharmacological profile, including potent inhibition of c-Src and Abl enzymes. nih.gov

To explore structure-activity relationships (SAR): By incorporating the this compound unit into different molecular frameworks, researchers aim to understand how this specific fragment influences the biological activity of the resulting compounds. The chlorine atom and the amine group provide specific electronic and hydrogen-bonding characteristics that can be exploited to fine-tune the interaction of a molecule with its biological target, such as an enzyme's active site.

To generate novel chemical entities for screening: The synthesis of various derivatives for research use allows for the expansion of chemical libraries. These new compounds can then be screened against a wide range of biological targets to identify new leads for drug development or other applications.

In essence, the academic inquiry is not aimed at elucidating the intrinsic properties of this compound, but rather at leveraging its unique structure to build complexity and function into new chemical substances designed for specific, high-value applications like targeted therapeutics.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76958-07-1 | sigmaaldrich.com |

| Molecular Formula | C₇H₆ClNO₂ | sigmaaldrich.com |

| Primary Use | Industrial and scientific research | bldpharm.com from first search |

Table 2: Profile of Saracatinib (AZD0530)

| Feature | Description | Reference |

|---|---|---|

| Chemical Class | Anilinoquinazoline (B1252766) | nih.gov |

| Core Moiety | N-(5-chloro-1,3-benzodioxol-4-yl) | nih.gov |

| Mechanism of Action | Dual-specific inhibitor of c-Src and Abl kinases | nih.gov |

| Therapeutic Area | Oncology | nih.gov |

| Research Status | Investigated in human clinical trials | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIZUCQONQQINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424372 | |

| Record name | 6-chloro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76958-07-1 | |

| Record name | 6-chloro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Chloro 1,3 Benzodioxol 5 Amine

Strategic Approaches for De Novo Synthesis

The de novo synthesis of 6-Chloro-1,3-benzodioxol-5-amine requires careful control over electrophilic aromatic substitution reactions to achieve the desired 5-amino, 6-chloro substitution pattern.

The synthesis of this compound is typically achieved through a multi-step linear pathway. A common and logical approach begins with a more readily available starting material, which is sequentially functionalized.

A representative linear synthesis is outlined below:

Protection of the Amine: The synthesis often starts from 1,3-benzodioxol-5-amine. The highly activating and ortho-, para-directing amino group is first protected to modulate its reactivity and to ensure regioselectivity in the subsequent chlorination step. Acetylation with acetic anhydride (B1165640) is a common method, yielding N-acetyl-1,3-benzodioxol-5-amine. This protection step is crucial as direct chlorination of the unprotected aniline (B41778) can lead to multiple chlorinated products and potential oxidation nih.govresearchgate.net.

Regioselective Chlorination: The N-acetyl group directs electrophilic substitution primarily to the para-position. Therefore, chlorination of N-acetyl-1,3-benzodioxol-5-amine with a suitable chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) introduces the chlorine atom at the C-6 position, ortho to the dioxole bridge and para to the activating acetylamino group.

Deprotection: The final step involves the hydrolysis of the acetyl group, typically under acidic or basic conditions, to regenerate the free amine, yielding the target compound, this compound.

Convergent synthesis pathways, where different fragments of the molecule are prepared separately and then combined, are less common for a molecule of this scale but remain a theoretical possibility for the synthesis of more complex derivatives.

The most strategically sound and frequently employed starting material for this synthesis is 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline). Its commercial availability and the well-understood chemistry of the aniline functional group make it an ideal precursor nih.govnist.gov.

The key intermediate in the primary linear synthetic route is N-acetyl-1,3-benzodioxol-5-amine . This intermediate is pivotal for directing the regiochemistry of the chlorination step. The synthesis transforms the highly reactive aniline into a less reactive acetanilide, which allows for more controlled and selective chemical transformations on the aromatic ring.

| Compound Name | Role in Synthesis | Structure |

|---|---|---|

| 1,3-Benzodioxol-5-amine | Starting Material |  |

| N-acetyl-1,3-benzodioxol-5-amine | Protected Intermediate |  |

Achieving the correct 5,6-substitution pattern on the 1,3-benzodioxole (B145889) ring is the central challenge. The regioselectivity of the chlorination step is controlled by the directing effect of the substituent at the C-5 position.

Role of the Protecting Group: The N-acetyl group in N-acetyl-1,3-benzodioxol-5-amine is an ortho-, para-directing group. The position para to this group is already occupied by the dioxole ring oxygen. Therefore, electrophilic attack is directed to the two ortho positions (C-4 and C-6). Due to the steric hindrance imposed by the acetyl group and the adjacent dioxole ring, chlorination preferentially occurs at the less hindered C-6 position. This strategy is a classic and effective method for controlling regioselectivity in aniline derivatives nih.govresearchgate.net.

Alternative strategies could involve directed ortho-metalation, although this adds complexity and cost. The use of a protecting group remains the most practical and widely understood method for achieving the desired regioselective chlorination.

Innovations in Synthetic Process Engineering

To improve the efficiency, safety, and scalability of synthesizing this compound, modern process engineering techniques are being explored and implemented for similar chemical transformations.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. The chlorination of aniline derivatives, a key step in the synthesis, has been successfully adapted to flow chemistry systems.

For instance, a strategy for the chlorination of aniline intermediates involves dissolving the aniline in a sulfuric acid phase and chlorine gas in an organic solvent phase google.com. These two streams are then mixed in a micro-mixer within a continuous flow reactor. This approach allows for precise control of reaction temperature and time, minimizing the formation of byproducts. A similar liquid-liquid microflow system has been used for the chlorination of 4-nitroaniline, achieving high conversion and selectivity in a matter of seconds rsc.org. These methodologies demonstrate the potential for developing a highly efficient and safe continuous process for the chlorination step in the synthesis of this compound.

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing in microchannels |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better control of exotherms |

| Scalability | Challenging, requires re-optimization | Straightforward by numbering-up or longer run times |

Automated synthesis platforms integrate robotics, software, and analytical tools to perform multi-step chemical syntheses with minimal human intervention. These systems can accelerate reaction optimization, improve reproducibility, and enable the rapid synthesis of compound libraries.

For the multi-step synthesis of this compound, an automated platform could perform the following sequence:

Reagent Handling: Precisely dispense the starting material (1,3-benzodioxol-5-amine), acetic anhydride for protection, the chlorinating agent, and the acid/base for deprotection from stock solutions.

Reaction Execution: Carry out each reaction (acetylation, chlorination, hydrolysis) in separate flow or batch reactor modules under tightly controlled conditions (temperature, pressure, reaction time).

In-line Analysis: Integrate analytical techniques like HPLC or GC-MS to monitor the progress of each reaction in real-time, ensuring completion before proceeding to the next step.

Work-up and Purification: Automate extraction and purification steps, for example, using automated liquid-liquid extraction and flash chromatography modules.

Such platforms can significantly reduce the development cycle for a synthetic route and ensure high-quality, reproducible production of the target compound.

Derivatization and Functionalization Strategies for this compound

The chemical versatility of this compound, a substituted aniline derivative, makes it a valuable precursor in the synthesis of a wide array of more complex molecules. Its structure features a primary aromatic amine group and a chlorinated benzodioxole ring, both of which offer distinct sites for chemical modification. The strategic derivatization and functionalization of this compound are pivotal for developing new chemical entities with specific properties. Methodologies targeting the amine group or the aromatic ring allow for the tailored synthesis of diverse derivatives.

N-Alkylation and N-Acylation Reactions

The primary amine functionality of this compound is a prime target for nucleophilic substitution reactions, enabling the introduction of various alkyl and acyl groups.

N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents. While direct alkylation can sometimes lead to mixtures of mono- and poly-alkylated products, regioselective N-alkylation can be achieved under controlled conditions. The choice of solvent and base is crucial in these transformations. For instance, the use of a non-polar solvent and a silver salt of a related substrate has been shown to favor O-alkylation over N-alkylation in heterocyclic systems, a principle that can be adapted to control selectivity. nih.gov

N-Acylation is a common and efficient method for converting the primary amine into a more stable and often crystalline amide derivative. This is typically achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is fundamental in peptide synthesis and is often used to protect the amine group during subsequent chemical transformations. youtube.com

| Reaction Type | Reagent | Product Type | Key Considerations |

| N-Alkylation | Alkyl Halide (R-X) | Secondary or Tertiary Amine | Control of reaction conditions to prevent polyalkylation. |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | Use of a base (e.g., pyridine, triethylamine) to scavenge HCl. |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide | Generally cleaner than using acyl chlorides. |

Amide Bond Formation and Benzodioxol Carboxamide Synthesis

The formation of an amide bond is one of the most frequent transformations in medicinal and organic chemistry, and this compound serves as a key amine component in these reactions. unimi.itucl.ac.uk The direct condensation of an amine with a carboxylic acid to form an amide is an energetically challenging process that typically requires high temperatures and results in the formation of water as the sole byproduct. bath.ac.uk

To overcome this, a variety of coupling agents and activating reagents are employed to facilitate the reaction under milder conditions. ucl.ac.ukbath.ac.uk These methods involve the in situ activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine. bath.ac.ukresearchgate.net

Common strategies for activating carboxylic acids include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. ucl.ac.uk

Phosphonium Salts: These reagents, which can be generated in situ from stable precursors like N-chlorophthalimide and triphenylphosphine, efficiently activate carboxylic acids for amidation at room temperature. researchgate.netnih.gov

Conversion to Acid Chlorides: Using reagents such as thionyl chloride or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which readily reacts with the amine. ucl.ac.uknih.gov

These methodologies allow for the synthesis of a diverse library of benzodioxole carboxamides from this compound, which are scaffolds found in many biologically active compounds. researchgate.net

| Coupling Reagent Class | Example Reagent | Mechanism of Action | Typical Conditions |

| Carbodiimides | EDC | Forms a reactive O-acylisourea intermediate. | Room temperature, various solvents. |

| Phosphonium Salts | PPh₃ / N-chlorophthalimide | In situ generation of chloro- and imido-phosphonium salts that form an acyloxy-phosphonium species. researchgate.netnih.gov | Room temperature, good to excellent yields. nih.gov |

| Halogenating Agents | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acyl chloride. | Often requires heating, followed by addition of amine. |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov They are synthesized through the nucleophilic addition of a primary amine, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule. scispace.comekb.eg This reaction, first described by Hugo Schiff in 1864, is typically reversible and can be catalyzed by either an acid or a base. scispace.com

The general reaction is as follows: R₂C=O + R'NH₂ ⇌ R₂C=NR' + H₂O

The formation of the intermediate carbinolamine is a key step, which then dehydrates to form the stable imine. scispace.com To drive the reaction to completion, water is often removed using methods like a Dean-Stark apparatus or molecular sieves. scispace.com Modern synthetic techniques, including microwave irradiation and the use of catalysts like montmorillonite K 10 clay, have been developed to improve reaction times and yields, often under solvent-free conditions. scispace.comekb.eg The resulting Schiff bases derived from this compound are versatile intermediates for the synthesis of various heterocyclic compounds and can serve as ligands in coordination chemistry. nih.govnih.gov

Chiral Derivatization for Stereochemical Control and Analysis

The stereochemical analysis of chiral compounds is crucial in asymmetric synthesis and pharmaceutical development. Chiroptical sensing methods, which rely on the interaction of a chiral analyte with a chiral or achiral probe to produce a measurable spectroscopic signal, offer a powerful analytical tool.

This compound, being an achiral primary amine, can be used as a derivatizing agent for chiral aldehydes or ketones. Conversely, chiral derivatizing agents can be reacted with the amine to determine its enantiomeric purity if it were part of a racemic mixture resolution process. A notable strategy involves the formation of Schiff bases between an amine and an aromatic aldehyde probe. nsf.gov This reaction can proceed smoothly at room temperature, and the resulting imine often exhibits a distinct circular dichroism (CD) signal. nsf.gov The intensity and sign of this CD signal can be correlated with the absolute configuration and enantiomeric excess (%ee) of the chiral reactant. This method provides a practical and efficient way to perform stereochemical analysis without the need for chromatographic separation. nsf.gov

| Analytical Goal | Strategy | Probe Example | Detection Method |

| Determine %ee of a chiral aldehyde/ketone | React with this compound to form diastereomeric imines. | Chiral Aldehyde | NMR, HPLC, or Chiroptical Spectroscopy |

| Stereochemical analysis of amines | React amine with an achiral aldehyde probe to form a chiral imine. | 2,4-Dinitrobenzaldehyde | Circular Dichroism (CD) Spectroscopy nsf.gov |

Electrophilic Aromatic Substitution on the Benzodioxole Ring System

The benzodioxole ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. masterorganicchemistry.commsu.edu In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. msu.edu The reactivity and regioselectivity (the position of substitution) are governed by the electronic properties of the substituents already present on the ring: the amino group (-NH₂), the chloro group (-Cl), and the methylenedioxy bridge (-O-CH₂-O-).

The directing effects of these substituents are as follows:

Amino Group (-NH₂): A powerful activating group and an ortho-, para- director.

Chloro Group (-Cl): A deactivating group, yet an ortho-, para- director due to its lone pairs.

Methylenedioxy Group: The ether-like oxygens are activating and ortho-, para- directing relative to their positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂, FeBr₃).

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.commsu.edu

Careful selection of reaction conditions is necessary, as the strong activating nature of the amine group can lead to side reactions or over-substitution. Often, the amine group is temporarily protected (e.g., by acylation) to moderate its reactivity and improve the selectivity of the substitution reaction. youtube.com

Elucidation of Reaction Mechanisms and Mechanistic Investigations

Comprehensive Analysis of Reaction Pathways and Intermediates

The most probable synthetic route to 6-Chloro-1,3-benzodioxol-5-amine commences with the chlorination of 1,3-benzodioxole (B145889), followed by nitration and subsequent reduction of the nitro group to an amine.

Step 1: Electrophilic Chlorination of 1,3-Benzodioxole

The initial step involves the chlorination of 1,3-benzodioxole to form 5-chloro-1,3-benzodioxole. This is a classic electrophilic aromatic substitution reaction. The reaction proceeds via the generation of an electrophilic chlorine species, which then attacks the electron-rich benzene (B151609) ring of the 1,3-benzodioxole. The methylenedioxy group (-O-CH₂-O-) is an ortho, para-directing group, meaning it activates the positions ortho and para to it for electrophilic attack. Due to steric hindrance at the ortho positions, the para-position (C5) is the favored site of substitution.

The mechanism involves the formation of a sigma complex, also known as an arenium ion, as a key intermediate. This intermediate is stabilized by resonance, with the positive charge delocalized over the aromatic ring and the oxygen atoms of the methylenedioxy group. The final step is the deprotonation of the sigma complex to restore aromaticity, yielding 5-chloro-1,3-benzodioxole.

Step 2: Nitration of 5-Chloro-1,3-benzodioxole

The subsequent step is the nitration of 5-chloro-1,3-benzodioxole. This is another electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The directing effects of the existing substituents on the ring—the chloro group and the methylenedioxy group—determine the position of nitration. The methylenedioxy group is a strong activating and ortho, para-directing group, while the chloro group is a deactivating but also ortho, para-directing group. The powerful activating effect of the methylenedioxy group will direct the incoming nitro group to the position ortho to it, which is the C6 position.

The intermediate in this step is a Wheland intermediate, a resonance-stabilized carbocation. The stability of this intermediate is influenced by both the chloro and methylenedioxy substituents. The loss of a proton from the C6 position then leads to the formation of 6-nitro-5-chloro-1,3-benzodioxole.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 6-nitro-5-chloro-1,3-benzodioxole to an amino group, yielding the target molecule, this compound. This transformation can be achieved through various reduction methods, including catalytic hydrogenation or the use of metal/acid systems. masterorganicchemistry.comyoutube.com

In catalytic hydrogenation, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com The reaction occurs on the surface of the catalyst, where both hydrogen and the nitro compound are adsorbed. The step-wise reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates to finally yield the amine.

Alternatively, dissolving metal reductions, such as with tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl), are also effective. masterorganicchemistry.com The mechanism in this case involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

A summary of the likely reaction pathway and key intermediates is presented in the table below.

| Step | Reactant | Reagents | Intermediate | Product |

| 1 | 1,3-Benzodioxole | Cl₂, Lewis Acid | Sigma Complex (Arenium Ion) | 5-Chloro-1,3-benzodioxole |

| 2 | 5-Chloro-1,3-benzodioxole | HNO₃, H₂SO₄ | Wheland Intermediate | 6-Nitro-5-chloro-1,3-benzodioxole |

| 3 | 6-Nitro-5-chloro-1,3-benzodioxole | H₂/Pd, Pt, or Ni; or Sn/HCl, Fe/HCl | Nitroso and Hydroxylamine intermediates | This compound |

Kinetic and Thermodynamic Aspects of Chemical Transformations

In electrophilic aromatic substitution reactions, the formation of the carbocation intermediate (sigma complex) is typically the rate-determining step. masterorganicchemistry.com The stability of this intermediate directly influences the reaction rate. For the chlorination and nitration steps, the electron-donating nature of the methylenedioxy group helps to stabilize the positive charge in the arenium ion, thus accelerating the reaction. Conversely, the electron-withdrawing nature of the chloro group deactivates the ring towards further electrophilic attack, making the nitration of 5-chloro-1,3-benzodioxole slower than the nitration of unsubstituted 1,3-benzodioxole.

The reaction conditions, such as temperature and concentration of reagents, play a significant role in the kinetics. For instance, increasing the temperature generally increases the reaction rate but may also lead to the formation of undesired byproducts. The choice of nitrating agent and the acid catalyst concentration can also affect the rate of nitration.

From a thermodynamic perspective, electrophilic aromatic substitution reactions are generally exothermic, favoring the formation of the more stable substituted product. The restoration of aromaticity in the final step of the substitution mechanism provides a strong thermodynamic driving force for the reaction.

The reduction of the nitro group is also a thermodynamically favorable process. The conversion of the nitro group to an amine is a highly exothermic process. The kinetics of the reduction can vary significantly depending on the chosen method. Catalytic hydrogenation is often kinetically facile, but the activity and selectivity of the catalyst are crucial. The rate of reduction can be influenced by factors such as hydrogen pressure, temperature, and the nature of the catalyst support. In dissolving metal reductions, the rate is influenced by the surface area of the metal and the concentration of the acid.

Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the kinetic and thermodynamic parameters of such reactions, helping to elucidate the reaction mechanism and predict the most favorable reaction pathways. longdom.orgescholarship.org

Role of Catalysis and Mechanistic Implications in Syntheses

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the chlorination and nitro group reduction steps.

In the electrophilic chlorination of 1,3-benzodioxole, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is often employed. The catalyst functions by polarizing the Cl-Cl bond, making one of the chlorine atoms more electrophilic and facilitating its attack on the aromatic ring. The catalyst is regenerated in the final deprotonation step.

For the nitration step, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The concentration of the sulfuric acid is critical for the efficient generation of the nitronium ion.

In the final reduction step, the choice of catalyst is crucial for achieving high yield and selectivity. Noble metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective for the hydrogenation of aromatic nitro compounds. The mechanism involves the adsorption of both hydrogen and the nitro compound onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the nitro group. The catalyst provides a low-energy pathway for the reaction to occur. The use of specific catalysts can also help in preventing side reactions, such as the reduction of the chloro substituent (hydrodechlorination). Recent research has also explored the use of cobalt-based catalysts for the selective hydrogenation of nitroarenes. nih.gov In some cases, additives to the catalyst system can prevent the accumulation of undesired intermediates like hydroxylamines. google.com

The following table summarizes the catalysts used and their roles in the synthesis.

| Reaction Step | Catalyst | Role of Catalyst |

| Chlorination | Lewis Acid (e.g., FeCl₃, AlCl₃) | Increases the electrophilicity of chlorine. |

| Nitration | Sulfuric Acid (H₂SO₄) | Facilitates the formation of the nitronium ion (NO₂⁺). libretexts.org |

| Reduction | Metal Catalyst (e.g., Pd/C, Pt/C, Ni) | Provides a surface for the adsorption and reaction of hydrogen and the nitro compound, lowering the activation energy. masterorganicchemistry.com |

Investigation of Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the reaction mechanism, rate, and selectivity in the synthesis of this compound.

In electrophilic aromatic substitution reactions, the polarity of the solvent can affect the stability of the charged intermediates. Polar solvents can solvate and stabilize the arenium ion, potentially increasing the reaction rate. However, highly polar and coordinating solvents can also deactivate the Lewis acid catalyst in the chlorination step by forming a complex with it. Therefore, non-polar or moderately polar aprotic solvents like chloroform or dichloromethane are often used for chlorination. chemicalbook.com

For the nitration reaction, the highly acidic reaction medium itself often serves as the solvent. The use of co-solvents is generally avoided to maintain the high activity of the nitrating agent.

In the catalytic hydrogenation of the nitro group, the choice of solvent can influence the solubility of the reactants and the activity of the catalyst. Protic solvents like ethanol or methanol are commonly used as they can help in protonating the intermediates formed during the reduction process. The solvent can also affect the mass transfer of hydrogen to the catalyst surface. Studies on the synthesis of related compounds have shown that the use of different solvents can impact the crystal structure and properties of the final product. rsc.org

The effect of the solvent on the reaction mechanism is a complex phenomenon and is often determined empirically for a specific reaction. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and allow for easy separation of the product.

Computational Chemistry and Theoretical Studies of 6 Chloro 1,3 Benzodioxol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics, from the distribution of electrons to the energies of different molecular conformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the properties of benzodioxole derivatives, providing valuable information about their geometry, vibrational frequencies, and electronic properties.

Natural Bond Orbital (NBO) analysis, a technique often used in conjunction with DFT, reveals that the preference for the puckered conformation is due to a variety of hyperconjugative orbital interactions. nih.gov The most significant of these is the anomeric effect, which involves the interaction between an oxygen lone pair (n\p) and the antibonding orbital (σ*CO) of the adjacent C-O bond. nih.gov The presence of the benzene (B151609) ring in 1,3-benzodioxole (B145889), however, tends to suppress this anomeric effect, resulting in a lower barrier to planarity compared to 1,3-dioxole (B15492876). nih.gov

Table 1: Calculated Puckering Barrier for 1,3-Benzodioxole

| Computational Method | Basis Set | Puckering Barrier (kcal/mol) |

| HF | 6-31G(d) | Not Reported |

| B3LYP | 6-31G(d) | Not Reported |

| MP2 | 6-31G(d) | Not Reported |

| Experimental (Far-IR) | - | 0.47 |

Note: While the source indicates calculations were performed, specific barrier values were not provided in the abstract. The experimental value is provided for comparison. nih.gov

For derivatives of 1,3-benzodioxole, such as 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl] sulfanyl}pyrimidin-4(3H)-one, DFT calculations using the B3LYP function with a 6-311++G(d,p) basis set have been employed to investigate the equilibrium structural geometry, bonding features, and harmonic vibrational wavenumbers. sigmaaldrich.com Similar computational approaches could be applied to 6-Chloro-1,3-benzodioxol-5-amine to elucidate the effects of the chloro and amine substituents on the electronic structure and reactivity of the benzodioxole core.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

In studies of benzodioxole derivatives, MEP analysis helps to identify the regions most susceptible to chemical reactions. For instance, in a study of (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, the MEP surface would likely reveal negative potential regions around the oxygen atoms of the benzodioxole ring and the nitrogen atoms, indicating their potential as hydrogen bond acceptors or sites for electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atoms, particularly those of the amine group in this compound, suggesting their role as hydrogen bond donors.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules. These methods are crucial in drug discovery for predicting how a ligand might bind to a receptor and for understanding the structural basis of its activity.

Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For compounds containing the benzodioxole moiety, docking studies have been instrumental in understanding their potential as therapeutic agents. For example, derivatives of 1,3-benzodioxole have been docked into the active sites of various enzymes to explore their inhibitory potential. sigmaaldrich.comunc.edu In the case of this compound, docking studies could be performed against potential biological targets to predict its binding orientation and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The results of such studies can guide the design of more potent and selective analogs.

Conformational Analysis and Atropisomerism of Substituted Benzodioxoles

The 1,3-benzodioxole ring system is known to exist in a non-planar, puckered conformation. nih.govnih.gov The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents on the aromatic ring. Computational methods, such as DFT, are used to calculate the energies of different conformers and the energy barriers between them.

A related and important stereochemical phenomenon is atropisomerism, which is a type of axial chirality arising from hindered rotation around a single bond. While classic examples involve biaryl systems, atropisomerism can also occur in other scaffolds, such as anilides and benzamides, which are relevant to derivatives of this compound. The presence of bulky substituents ortho to the bond axis can restrict rotation, leading to stable, separable atropisomers. These atropisomers can exhibit different biological activities. The chloro and amine substituents on the benzodioxole ring of the title compound, particularly if further derivatized at the amine, could potentially lead to atropisomeric forms, a possibility that can be investigated through computational conformational analysis.

Homology Modeling for Receptor-Ligand Interactions

When the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be used to build a model of its structure. This method relies on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures.

For a ligand like this compound, if its biological target is a protein with no available experimental structure, a homology model of that receptor can be constructed using the amino acid sequence of the target and the known structure of a related homologous protein as a template. This model can then be used in docking studies to predict the binding mode of the ligand and to understand the key interactions at the atomic level. Homology modeling has been successfully applied to various receptor families, including G protein-coupled receptors (GPCRs), which are common targets for drugs containing amine functionalities.

Prediction of Spectroscopic Parameters via Computational Methods

The spectroscopic properties of this compound can be effectively predicted using computational chemistry techniques, providing valuable insights that complement experimental data. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for simulating various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical calculations are crucial for understanding the electronic structure and vibrational modes of the molecule, aiding in spectral assignment and the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods, particularly DFT, are widely employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For molecules similar in structure to this compound, such as chlorinated anilines and benzimidazole (B57391) derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide reliable results. researchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR shielding tensors, which are then converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can help in the complete assignment of the experimental NMR spectra, especially for complex aromatic systems where signals may overlap. For instance, in a related compound, 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole, DFT calculations successfully aided in the analysis of its ¹H and ¹³C NMR spectra. researchgate.net Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts, sometimes even outperforming traditional DFT calculations in speed and accuracy for large datasets of small molecules. mestrelab.comfrontiersin.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

While specific experimental data for this compound is not widely published, theoretical predictions based on established computational methodologies provide expected values for its NMR spectra. The following table illustrates the anticipated chemical shifts.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | 142.1 | H (NH₂) | 4.52 |

| C3 | 108.5 | H4 | 6.45 |

| C4 | 101.7 | H7 | 6.78 |

| C5 | 135.8 | H (CH₂) | 5.95 |

| C6 | 115.2 | ||

| C7 | 102.3 | ||

| C (CH₂) | 101.9 |

Note: These values are illustrative and based on computational models for structurally similar compounds.

Infrared (IR) Spectroscopy:

Theoretical vibrational analysis using DFT methods is a standard procedure for predicting the IR spectrum of a molecule. By calculating the harmonic vibrational frequencies, one can obtain a theoretical spectrum that corresponds to the fundamental vibrational modes. These calculations are typically performed using the same level of theory as the geometry optimization, for instance, the B3LYP functional with a 6-311++G(d,p) basis set. nih.govmdpi.com

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov The predicted IR spectrum, including the intensity of each vibrational mode, can be visualized and compared directly with experimental FT-IR data. This comparison is invaluable for assigning specific absorption bands to the corresponding molecular vibrations, such as the stretching and bending modes of the amine group, the C-Cl bond, the aromatic ring, and the dioxole group. For example, studies on chlorinated anilines have successfully used DFT calculations to assign their complex vibrational spectra. researchgate.net

Predicted IR Vibrational Frequencies for this compound

The following table presents a selection of predicted vibrational frequencies and their assignments based on computational studies of analogous molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(N-H) | 3450-3350 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| δ(N-H) | 1620-1580 | N-H bending |

| ν(C-N) | 1350-1250 | C-N stretching |

| ν(C-O) | 1250-1000 | C-O stretching (dioxole) |

| ν(C-Cl) | 800-600 | C-Cl stretching |

Note: These values are illustrative and based on computational models for structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing information about the electronic transitions between molecular orbitals. The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are critical for obtaining accurate predictions. researchgate.net

For aromatic compounds, the main absorption bands in the UV-Vis spectrum typically arise from π → π* transitions. The calculated maximum absorption wavelengths (λmax) and the corresponding molecular orbitals involved in the transitions (e.g., HOMO to LUMO) offer a detailed understanding of the electronic structure and photophysical properties of this compound. researchgate.net

Predicted UV-Vis Absorption Maxima for this compound

Based on TD-DFT calculations performed on similar aromatic amines, the expected UV-Vis absorption maxima are presented below.

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Gas Phase | 295 | π → π |

| Ethanol | 305 | π → π |

| Chloroform | 302 | π → π* |

Note: These values are illustrative and based on computational models for structurally similar compounds.

Structure Activity Relationship Sar Studies and Rational Design Based on 6 Chloro 1,3 Benzodioxol 5 Amine Scaffolds

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of derivatives based on the 6-chloro-1,3-benzodioxol-5-amine scaffold is intricately linked to the nature and position of its substituents. Researchers have systematically explored these effects to build a comprehensive understanding of the molecule's pharmacophore.

Influence of the 6-Chloro Moiety on Receptor Affinity and Selectivity

The presence of a chlorine atom at the 6-position of the benzodioxole ring can significantly influence a compound's interaction with its biological target. For instance, in the development of 1-phenylbenzazepine derivatives as dopamine (B1211576) D1 receptor (D1R) ligands, the inclusion of a 6-chloro group has been shown to enhance D1R affinity. mdpi.com This highlights the tolerance of this position for a chloro substituent in achieving potent D1R agonist activity. mdpi.com Furthermore, the 6-chloro substituent plays a role in the design of novel benzodithiazine derivatives with potential anticancer activity. mdpi.com The selection of the 6-chloro-1,1-dioxo-1,4,2-benzodithiazine ring as a core structure is based on the known anticancer properties of related compounds. mdpi.com

Structural Modifications of the Amine Functionality

The amine group at the 5-position of the this compound scaffold is a key site for structural modifications to modulate biological activity. In the context of 1-phenylbenzazepines, alterations to the benzazepine nitrogen atom have a significant impact on D1R affinity. mdpi.com For example, an N-3 methyl substituent was found to be better tolerated than N-H or N-3 allyl substituents for D1R binding. mdpi.com The amine functionality can also be part of a larger heterocyclic system, as seen in the design of N-(5-chloro-1,3-benzodioxol-4-yl) quinazolin-4-amine (B77745) derivatives, which act as dual-specific c-Src/Abl kinase inhibitors. nih.gov Further modifications, such as the introduction of condensed indazole or indole (B1671886) rings to the amine group of 6-chloro-1,1-dioxo-1,4,2-benzodithiazines, have been explored to develop new anticancer agents. mdpi.com

Role of the Benzodioxole Ring System in Pharmacophore Development

The benzodioxole ring system is a fundamental component of the pharmacophore for many biologically active compounds. This moiety is present in various natural and synthetic compounds with diverse pharmacological effects, including anticancer, anti-inflammatory, and analgesic activities. nih.gov In the design of kinase inhibitors, the benzodioxole ring is incorporated into the anilinoquinazoline (B1252766) scaffold, contributing to high affinity and specificity for enzymes like c-Src and Abl. nih.gov The planarity of the benzodioxole ring system is a notable feature, and intermolecular interactions such as C—H...O hydrogen bonds and π–π stacking between these rings can stabilize the crystal structure of derivative compounds. researchgate.net The inherent properties of the benzodioxole moiety make it a valuable building block in the development of new therapeutic agents. nih.gov

Design Principles for Modulating Pharmacological Profiles

The rational design of new therapeutic agents based on the this compound scaffold follows several key principles aimed at optimizing their pharmacological profiles. A primary strategy involves the isosteric replacement and constrained analogy of known active compounds. This approach was successfully used in the design of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as protein kinase inhibitors, leading to enhanced inhibitory activity. rsc.org

Another critical design principle is the modification of specific functional groups to improve selectivity for the target receptor over other related receptors. For instance, in the development of D1R ligands, while the catechol motif is crucial for affinity, modifications to this part of the molecule generally reduce D1R affinity. mdpi.com However, substituents on the benzazepine nitrogen and the 1-phenyl ring can be adjusted to maintain a favorable selectivity profile against the D2 and D5 dopamine receptors. mdpi.com

The introduction of various substituents to explore their impact on activity is a cornerstone of SAR studies. For example, in the development of meprin inhibitors, a systematic variation of one moiety at a time on a pyrazole (B372694) core revealed that even small changes, like the introduction of a methyl or benzyl (B1604629) group, could significantly decrease inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. This predictive approach is valuable in the design and optimization of new drug candidates. In the context of this compound derivatives, QSAR studies have been employed to understand the key structural features that govern their anticancer activity. mdpi.com

For a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, QSAR analysis was applied to investigate their in vitro activity against a panel of 60 human cancer cell lines. mdpi.com By applying statistical approaches, this analysis helped to identify the most important molecular parameters that control the biological properties of these compounds. mdpi.com Such models can then be used to predict the activity of newly designed molecules before their synthesis, thereby streamlining the drug discovery process.

While not directly on the this compound scaffold itself, the principles of QSAR have been applied to structurally related compounds, demonstrating its utility. For example, in the development of pyrazole-based inhibitors, while a full QSAR study was not detailed, the systematic exploration of substituent effects provides the foundational data for future QSAR modeling. nih.gov

Advanced Analytical Techniques for the Characterization and Profiling of 6 Chloro 1,3 Benzodioxol 5 Amine and Its Derivatives

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of compounds like 6-Chloro-1,3-benzodioxol-5-amine. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methylene (B1212753) (-OCH₂O-) protons of the benzodioxole ring. A Biological Magnetic Resonance Bank (BMRB) entry (bmse012088) indicates that a ¹H NMR spectrum of this compound has been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 600 MHz spectrometer. bmrb.io While the full dataset is not publicly available, we can predict the expected chemical shifts based on the structure and data from related compounds. The aromatic protons are expected to appear as singlets due to their substitution pattern. The chemical shift of the amine protons can be broad and its position variable depending on concentration and solvent. nist.gov The methylene protons of the dioxole ring typically appear as a sharp singlet.

2D-NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would not show many correlations due to the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the signals of the protonated carbons in the molecule.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|---|

| 1 | C-O | - | ~148 | H-7, H-2 |

| 2 | O-CH₂-O | ~5.9 (s, 2H) | ~101 | - |

| 3 | C-O | - | ~142 | H-4, H-2 |

| 4 | C-H | ~6.5 (s, 1H) | ~100 | C-3, C-5, C-7a |

| 5 | C-NH₂ | - | ~135 | H-4, H-7, NH₂ |

| 6 | C-Cl | - | ~115 | H-7 |

| 7 | C-H | ~6.8 (s, 1H) | ~109 | C-5, C-6, C-3a |

| - | -NH₂ | ~4.5 (br s, 2H) | - | C-5, C-4, C-6 |

Mass Spectrometry (HRMS, EIMS, PS-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₇H₆ClNO₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique "fingerprint" for the compound and can be used to elucidate its structure. For this compound, characteristic fragmentation would likely involve the loss of the chloro group, the amine group, and cleavage of the dioxole ring. Comparison with the fragmentation patterns of related compounds like m-chloroaniline can aid in the interpretation of the spectrum. nist.gov

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. A specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This technique is particularly useful for detailed structural analysis and for distinguishing between isomers.

| Analysis | Predicted Value/Fragment | Interpretation |

|---|---|---|

| HRMS (M⁺) | Calculated for C₇H₆³⁵ClNO₂: 171.0087 | Confirms elemental composition. |

| EIMS Fragment | [M-Cl]⁺ | Loss of chlorine atom. |

| EIMS Fragment | [M-NH₂]⁺ | Loss of the amino group. |

| EIMS Fragment | [M-CH₂O]⁺ | Loss of formaldehyde (B43269) from the dioxole ring. |

| EIMS Fragment | [M-CO]⁺ | Loss of carbon monoxide. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is obtained by measuring the absorption of infrared radiation, while a Raman spectrum is generated from the inelastic scattering of monochromatic light. Together, they provide a detailed vibrational fingerprint of a compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), C-O stretching of the ether linkages in the dioxole ring (1000-1300 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹). The spectrum of the related 1,3-benzodioxole-5-carboxylic acid shows some of these characteristic bands. nist.gov

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information to the IR spectrum, particularly for the C-C and C=C vibrations of the aromatic ring and the symmetric vibrations of the dioxole ring. The Raman spectra of 1,3-benzodioxole (B145889) have been studied in detail and can serve as a reference. acs.orgnih.gov

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (asymmetric) | ~3450 | Weak | Medium |

| N-H stretch (symmetric) | ~3350 | Weak | Medium |

| Aromatic C-H stretch | ~3050 | ~3050 | Medium/Strong |

| CH₂ stretch (asymmetric) | ~2980 | ~2980 | Medium |

| CH₂ stretch (symmetric) | ~2900 | ~2900 | Medium |

| Aromatic C=C stretch | ~1600, ~1500, ~1450 | ~1600, ~1500 | Medium/Strong |

| N-H bend | ~1620 | Weak | Medium |

| C-O-C stretch (asymmetric) | ~1250 | ~1250 | Strong |

| C-O-C stretch (symmetric) | ~1040 | ~1040 | Strong |

| C-Cl stretch | ~750 | ~750 | Strong |

Advanced Crystallographic and Diffraction Techniques

While spectroscopic methods provide a wealth of information about molecular structure, crystallographic and diffraction techniques offer the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Micro-Electron Diffraction (MicroED) for Crystalline Compounds

Micro-Electron Diffraction (MicroED) is a relatively new and powerful technique that uses an electron beam to determine the structure of nanocrystals that are too small for conventional X-ray diffraction. nih.govacs.orgd-nb.infochemrxiv.orgiucr.org This method has emerged as a revolutionary tool in structural chemistry, as it can often provide high-resolution atomic structures from powder samples without the need for growing large single crystals. nih.govacs.orgchemrxiv.org Given that obtaining suitable single crystals can be a significant bottleneck in structural studies, MicroED offers a promising alternative for determining the solid-state structure of this compound and its derivatives, even from seemingly amorphous powders. acs.org

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating components within a mixture, allowing for both qualitative and quantitative analysis. omicsonline.org The assessment of purity is a critical application, particularly in pharmaceutical and chemical synthesis, where even trace-level impurities can be significant. uu.nl

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile, thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, employing a non-polar stationary phase and a polar mobile phase. google.com

Methodology and Findings: For the analysis of aromatic amines like this compound, a C18 column is a standard choice for the stationary phase, offering excellent hydrophobic selectivity. The mobile phase typically consists of an aqueous component (water with a pH modifier like phosphoric acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The inclusion of an acid is crucial for ensuring the analyte is in its protonated form, which generally leads to sharper peaks and better reproducibility. For mass spectrometry-compatible methods, volatile acids like formic acid are preferred over phosphoric acid. sielc.com

The separation principle relies on the partitioning of the analyte between the stationary and mobile phases. The purity of a sample is determined by injecting a solution and monitoring the eluent with a detector, most commonly a UV detector set to a wavelength where the benzodioxole chromophore absorbs strongly. A chromatogram of a pure sample would show a single major peak, while impurities would appear as additional, smaller peaks. The area of each peak is proportional to its concentration, allowing for quantitative purity determination. Methods can be validated to be sensitive, precise, and accurate for quantifying unwanted enantiomers or other impurities. nih.gov

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Component | Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | 2.85 | Unknown Impurity 1 | 0.08 | Impurity |

| 2 | 4.52 | This compound | 99.75 | Main Compound |

| 3 | 6.14 | Starting Material Impurity | 0.12 | Impurity |

| 4 | 7.89 | Unknown Impurity 2 | 0.05 | Impurity |

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, primary amines like this compound are generally non-volatile and polar, making them difficult to analyze directly by GC due to poor peak shape and strong adsorption to the column. vt.eduh-brs.debre.com To overcome this, a chemical derivatization step is employed to convert the amine into a more volatile and thermally stable derivative. researchgate.netvt.edu

Derivatization and Analysis: A common and effective method for derivatizing primary amines is acylation. researchgate.net Reacting this compound with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) converts the polar primary amine group (-NH₂) into a much less polar and more volatile trifluoroacetyl amide derivative. h-brs.de This reaction is typically rapid and quantitative.

The resulting derivative, N-(6-chloro-1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide, is well-suited for GC analysis. The sample is injected into a heated inlet, vaporized, and separated on a capillary column (e.g., a DB-5ms). The separated components then enter a mass spectrometer (MS), which acts as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification. h-brs.de

Research Findings: GC-MS analysis of the derivatized amine provides both retention time data for chromatographic separation and mass spectral data for definitive identification. The mass spectrum of the trifluoroacetylated derivative would be expected to show a clear molecular ion peak (M⁺) and a characteristic fragmentation pattern, including losses of fragments like CF₃, which further confirms the structure. This method is highly effective for detecting and identifying volatile impurities or related byproducts in the sample.

Table 2: Predicted Characteristic GC-MS Data for Derivatized this compound

| Analyte (as TFAA derivative) | Expected Retention Index | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| N-(6-chloro-1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | ~1850-1950 (non-polar column) | 281/283 | 212/214 ([M-CF3]+), 184/186, 148, 69 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a synergistic approach to chemical analysis, providing a level of detail that is unattainable with either technique alone. omicsonline.orgnih.gov For a complex analysis of this compound and its derivatives, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and advanced forms of GC-MS are invaluable. springernature.comsaspublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a highly versatile and sensitive technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. omicsonline.orgpsu.edu For this compound, LC-MS allows for the direct analysis of the compound without derivatization. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. researchgate.net In an LC-MS/MS system, a specific ion from the first mass spectrometer (e.g., the molecular ion of the target compound) is selected and then fragmented. The resulting fragment ions are analyzed by a second mass spectrometer, creating a unique fragmentation spectrum that can be used for unambiguous identification, even in complex matrices. nih.gov This makes LC-MS/MS exceptionally powerful for metabolite identification, impurity profiling, and trace-level quantification. researchgate.net

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF MS): For analyzing volatile derivatives, coupling GC with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) detector offers significant advantages. chrom-china.com GC-QTOF MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte and its fragments. chrom-china.com This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas, thereby reducing ambiguity and increasing confidence in identification.

Specialized Techniques: In specific research contexts, even more advanced hyphenated methods have been applied to benzodioxole derivatives. For instance, the crystalline sponge method combined with Laser Desorption Ionization Mass Spectrometry (LDI-MS) has been used to determine the structure of benzodioxole derivatives by encapsulating them in a metal-organic framework for X-ray analysis, followed by mass spectrometric characterization. nih.gov This demonstrates the expanding toolkit available for the in-depth analysis of such compounds.

Table 3: Comparison of Advanced Hyphenated Techniques for Analysis

| Technique | Primary Application | Key Advantages | Derivatization Required? |

|---|---|---|---|

| HPLC-UV | Purity assessment, Quantification | Robust, reproducible, cost-effective | No |

| LC-MS/MS | Impurity identification, Trace analysis, Metabolomics | High sensitivity and selectivity, structural information psu.eduresearchgate.net | No |

| GC-MS | Analysis of volatile impurities/derivatives | Excellent separation for volatiles, established libraries | Yes (for the target amine) |

| GC-QTOF MS | Unknown identification, Complex mixture analysis | High mass accuracy, elemental composition determination chrom-china.com | Yes (for the target amine) |

Environmental and Analytical Applications of Benzodioxole Containing Amines

Environmental Occurrence and Fate Studies of Related Aromatic Amines

While specific environmental data for 6-Chloro-1,3-benzodioxol-5-amine is limited, the behavior of related aromatic amines provides significant insight into its likely environmental occurrence and fate. echemi.com Aromatic amines as a class are recognized environmental contaminants with various sources and pathways into ecosystems. nih.govacs.org

Sources and Occurrence: Aromatic amines are primarily introduced into the environment through industrial activities. imrpress.comresearchgate.net Major sources include effluents from the manufacturing of:

Dyes and Pigments: Azo dyes can break down to release aromatic amines. nih.govacs.org

Pesticides: Several classes of pesticides are derived from or can degrade into aromatic amines, such as chloroanilines. nih.govimrpress.com

Polymers and Pharmaceuticals: These industries also utilize aromatic amines as intermediates. nih.govimrpress.com

These compounds are consequently found in various environmental compartments, including industrial wastewater, surface water, groundwater, soil, and even indoor and outdoor air. nih.govacs.org For instance, studies have ubiquitously detected aromatic amines like aniline (B41778), o-anisidine, and 4-chloroaniline (B138754) in sediments from surface water bodies, with the highest concentrations often found near sewage discharge points. nih.govacs.org The presence of these compounds in drinking water treatment plants has also been noted, as some are not completely removed by standard purification processes. imrpress.com

Environmental Fate: The persistence of aromatic amines in the environment varies depending on their specific chemical structure. nih.gov Some, like phenylurea pesticide-derived anilines (e.g., 4-chloroaniline and 3,4-dichloroaniline), are considered persistent and toxic. nih.gov The fate of these compounds is governed by several processes:

Biodegradation: This is a primary removal pathway for many aromatic amines.

Abiotic Oxidation and Photochemical Degradation: These processes are generally less significant removal pathways compared to biodegradation. nih.gov

Hydrolysis: Most amines are resistant to hydrolysis in aqueous solutions. nih.gov

Sorption: Aromatic amines can sorb to sediment and soil particles, which affects their mobility and bioavailability.

The table below summarizes the occurrence of related aromatic amines in different environmental matrices, based on available research.

| Aromatic Amine Type | Environmental Matrix | Common Sources | Reference |

|---|---|---|---|

| Anilines (e.g., Aniline, 4-Chloroaniline) | Surface Water, Sediment, Wastewater, Air | Dye production, pesticides, rubber industry | nih.govacs.org |

| Toluidines (e.g., p-Toluidine) | Soil, Industrial Wastewater | Polymer and dye manufacturing | thermofisher.com |

| Naphthylamines | Water | Dye intermediates, rubber production | nih.gov |

| Nitroanilines | Water | Industrial synthesis, explosives | nih.gov |

Development of Analytical Methods for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence of aromatic amines, including benzodioxole derivatives, in the environment. nih.gov Due to their potential toxicity, methods with low detection limits are required to ensure environmental quality and human safety. nih.govoup.com The most common and effective techniques involve chromatography coupled with various detectors.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the determination of aromatic amines. thermofisher.comoup.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for analyzing polar and thermolabile compounds like many aromatic amines without the need for chemical derivatization. thermofisher.com It is often coupled with Ultraviolet (UV) or mass spectrometry (MS/MS) detectors for enhanced selectivity and sensitivity. nih.gov

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile and semi-volatile aromatic amines. thermofisher.comnih.gov For less volatile or more polar amines, a derivatization step is often employed to improve their chromatographic behavior. thermofisher.com

Sample Preparation and Extraction: Before analysis, the target compounds must be extracted and concentrated from complex environmental matrices like water or soil. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting aromatic amines from liquid samples. Materials like XAD resins are effective in trapping a broad range of these compounds from water samples. nih.gov

Microextraction Techniques: Methods like single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME) have been developed as simple, rapid, and eco-friendly alternatives that use minimal solvent. thermofisher.comoup.com

Cloud Point Extraction (CPE): This is an efficient and environmentally friendly method used to preconcentrate analytes from aqueous solutions before analysis by GC-MS. nih.gov

The following table details various analytical methods developed for the determination of aromatic amines in environmental samples.

| Analytical Technique | Sample Preparation | Sample Matrix | Target Analytes | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| HPLC | None (Direct Injection) | Soil | Aromatic amines and pyridines | Not specified | thermofisher.com |

| GC-FID | Single-Drop Microextraction (SDME) | Drinking, lake, and sea water | Aniline, 4-methylaniline, N-methylaniline | 0.1 - 0.5 µg/L | oup.com |

| GC-MS | Cloud Point Extraction (CPE) | Water | Chloroanilines, nitroanilines, naphthylamines | 0.12 - 0.48 µg/L | nih.gov |

| LC-MS/MS | Solid-Phase Extraction (SPE) | Water and wastewater | General environmental contaminants | Variable | nih.gov |

| Ion Chromatography | Filter extraction | Ambient aerosol | Methylamines, ethanolamine | ~0.02 µg/m³ | mdpi.com |